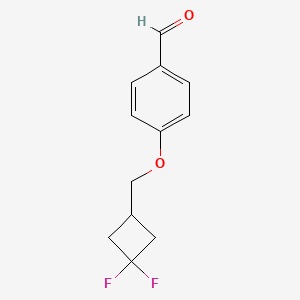
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 3,3-difluorocyclobutyl group via a methoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde typically involves the following steps:
Formation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The 3,3-difluorocyclobutanol is then reacted with methanol in the presence of an acid catalyst to form 3,3-difluorocyclobutyl methanol.
Aldehyde Formation: Finally, the 3,3-difluorocyclobutyl methanol is subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclobutyl group.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups instead of one methoxy and one difluorocyclobutyl group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains hydroxyl and methoxy groups but lacks the difluorocyclobutyl group.
Uniqueness
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives
属性
分子式 |
C12H12F2O2 |
|---|---|
分子量 |
226.22 g/mol |
IUPAC 名称 |
4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2 |
InChI 键 |
RBOOOAVNOZAHNC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)

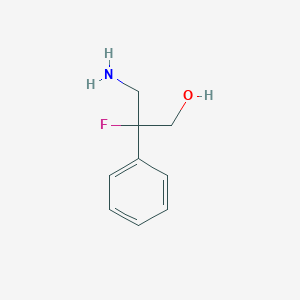
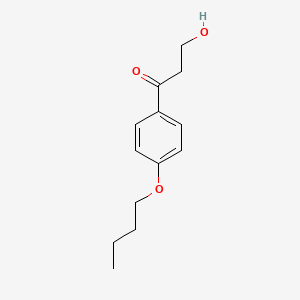
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
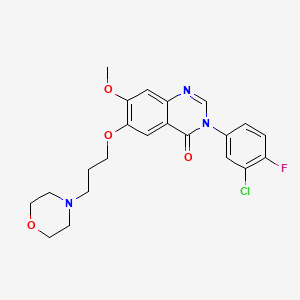
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
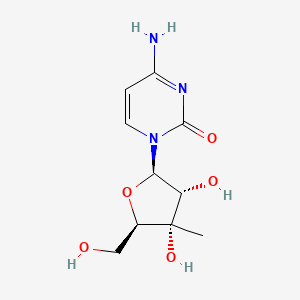
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
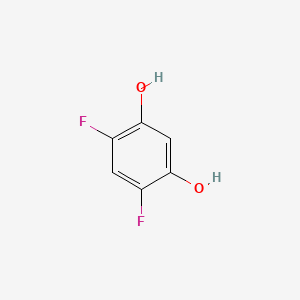
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
